4-(4-Methylphenyl)pyridine-2-carboxylic acid
Overview
Description
4-(4-Methylphenyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 . It is also known by other names such as 4-(p-tolyl)picolinic acid and 4-(4-Methylphenyl)picolinic acid .
Molecular Structure Analysis
The molecular structure of 4-(4-Methylphenyl)pyridine-2-carboxylic acid is represented by the InChI code1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16)
. Physical And Chemical Properties Analysis
The molecular weight of 4-(4-Methylphenyl)pyridine-2-carboxylic acid is 213.24 . More detailedScientific Research Applications
Extraction and Purification Processes
Pyridine-3-carboxylic acid, a compound related to 4-(4-Methylphenyl)pyridine-2-carboxylic acid, is used in food, pharmaceutical, and biochemical industries. Its production can be intensified by enzymatic conversion or biosynthesis and by reactive extraction from a dilute fermentation broth. The extraction process involves using 1-dioctylphosphoryloctane with different diluents, impacting the extraction efficiency significantly (Kumar & Babu, 2009).
Antimicrobial Activities
Pyridine-2-carboxylic acid and its derivatives, including 4-(4-Methylphenyl)pyridine-2-carboxylic acid, have been studied for their antimicrobial activities. These compounds show significant activity against Gram-positive and Gram-negative bacteria and yeast strains. Their interactions with DNA have also been analyzed through molecular docking simulations, indicating potential applications in developing new antimicrobial agents (Tamer et al., 2018).
Antiviral Applications
Derivatives of 4-(4-Methylphenyl)pyridine-2-carboxylic acid have been synthesized for their potential antiviral activities. These compounds have shown inhibitory effects against viruses like Herpes simplex, Mayaro, and vesicular stomatitis virus, indicating their potential use in antiviral therapies (Bernardino et al., 2007).
Crystal Engineering Strategies
Studies on the crystal structures of pyrazinecarboxylic acids, closely related to 4-(4-Methylphenyl)pyridine-2-carboxylic acid, reveal the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings are valuable for crystal engineering strategies, offering insights into designing materials with specific molecular features (Vishweshwar et al., 2002).
Synthesis of Functionalized Tetrahydropyridines
4-(4-Methylphenyl)pyridine-2-carboxylic acid derivatives have been used in the synthesis of highly functionalized tetrahydropyridines. These compounds are produced with complete regioselectivity and have potential applications in various chemical syntheses and pharmaceuticals (Zhu et al., 2003).
Efficient Coupling Agent for Esterification
Derivatives of 4-(4-Methylphenyl)pyridine-2-carboxylic acid, like di-2-pyridyl carbonate, serve as efficient coupling agents in the esterification of carboxylic acids. This process is significant in the synthesis of various esters under mild conditions, which is crucial in organic and pharmaceutical chemistry (Sunggak et al., 1984).
Corrosion Inhibition in Mild Steel
Pyridine derivatives, including 4-(4-Methylphenyl)pyridine-2-carboxylic acid, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This application is essential in industrial processes where corrosion is a significant concern (Ansari et al., 2015).
properties
IUPAC Name |
4-(4-methylphenyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZSNADPFGUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.